2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
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Description
2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21N5O and its molecular weight is 311.389. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Approaches
- A new methodology for preparing indole derivatives, particularly useful for compounds bearing a 2-(dialkylamino)-ethyl substituent at the 3-position, was developed. This approach was applied to synthesize rizatriptan, showcasing the utility of radical cyclization in the synthesis of complex indole derivatives (S. Rádl et al., 2008).
Drug Design and Molecular Docking
- Indole acetamide derivatives have been synthesized and characterized, with one new compound showing potential anti-inflammatory properties through in silico modeling targeting cyclooxygenase domains. This study highlights the compound's structural and energetic stability, contributing insights into the design of new anti-inflammatory drugs (F. H. Al-Ostoot et al., 2020).
Antimicrobial Applications
- New triazole and triazolothiadiazine derivatives were synthesized as potential antimicrobial agents. Their structures were elucidated, and significant antimicrobial activity was observed against various bacterial strains, suggesting these compounds as promising candidates for developing new antimicrobial drugs (Zafer Asim Kaplancikli et al., 2008).
Insights into Molecular Interactions and Structures
- The synthesis and structural analysis of two new triazolyl-indole compounds bearing alkylsulfanyl moieties were conducted. These studies provided detailed insights into the compounds' molecular interactions and structural characteristics, useful for understanding the properties of indole-based compounds in various applications (A. Boraei et al., 2021).
Properties
IUPAC Name |
2-indol-1-yl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13(2)15(11-22-10-8-18-20-22)19-17(23)12-21-9-7-14-5-3-4-6-16(14)21/h3-10,13,15H,11-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARKJJIDNJVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.